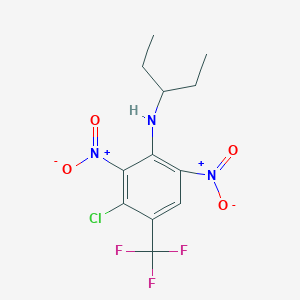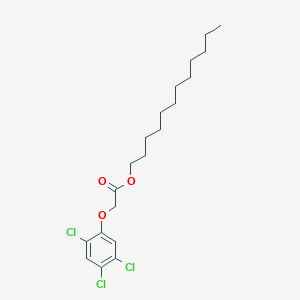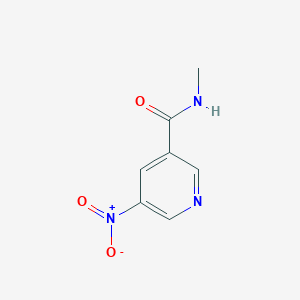
2,2'-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is a complex organic compound characterized by its unique structure, which includes two indazole rings connected by an ethane-1,2-diyl bridge and substituted with methoxy groups at the 5 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) typically involves the following steps:
Formation of the Indazole Rings: The indazole rings can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Ethane-1,2-diyl Bridge: The two indazole rings are connected by an ethane-1,2-diyl bridge through a coupling reaction, often using ethylene glycol as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)
- 2,2’-(Ethylenedioxy)bis(ethyl acetate)
- 2,2’-(Ethylenedioxy)bis(ethylamine)
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is unique due to its specific substitution pattern and the presence of the ethane-1,2-diyl bridge, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
58522-50-2 |
|---|---|
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[2-(5,6-dimethoxyindazol-2-yl)ethyl]-5,6-dimethoxyindazole |
InChI |
InChI=1S/C20H22N4O4/c1-25-17-7-13-11-23(21-15(13)9-19(17)27-3)5-6-24-12-14-8-18(26-2)20(28-4)10-16(14)22-24/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
AKWDCEXAYCJTMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN(N=C2C=C1OC)CCN3C=C4C=C(C(=CC4=N3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)

![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)





